

# Application Notes and Protocols: Utilizing *cis*-Ned19 to Delineate TPC1 and TPC2 Functions

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## Compound of Interest

Compound Name: *cis*-Ned19

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Audience: Researchers, scientists, and drug development professionals.

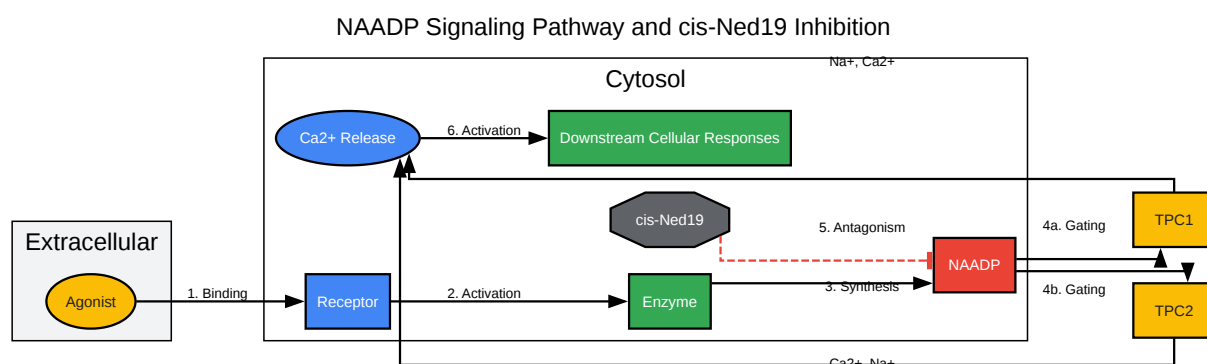
## Introduction

Two-pore channels (TPCs) are a family of endo-lysosomal cation channels crucial for a multitude of cellular processes, including trafficking, signal transduction, and organelle homeostasis. In mammals, the two principal isoforms, TPC1 and TPC2, exhibit distinct subcellular localizations and functional properties. While TPC1 is broadly distributed across the endo-lysosomal system, TPC2 is predominantly found in late endosomes and lysosomes.[1][2][3] Differentiating the specific roles of these two isoforms is a key area of research. ***cis*-Ned19**, a potent and cell-permeant antagonist of the calcium-mobilizing second messenger nicotinic acid adenine dinucleotide phosphate (NAADP), serves as a valuable pharmacological tool to investigate the differential functions of TPC1 and TPC2.[4][5] This document provides detailed application notes and protocols for using ***cis*-Ned19** to dissect the contributions of TPC1 versus TPC2 in cellular signaling pathways.

## Key Concepts and Signaling Pathways

TPCs are key players in NAADP-mediated  $\text{Ca}^{2+}$  release from acidic organelles. This signaling cascade is integral to various physiological events. The differential localization and ion selectivity of TPC1 and TPC2 suggest they mediate distinct cellular responses. TPC2 is considered a primary NAADP-activated  $\text{Ca}^{2+}$ -release channel, while TPC1 may have a more significant role in proton leak and is also activated by cytosolic  $\text{Ca}^{2+}$ .

Below is a diagram illustrating the NAADP signaling pathway and the points of intervention for **cis-Ned19**.



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NAADP signaling pathway and the inhibitory action of **cis-Ned19**.

## Data Presentation: **cis-Ned19** Activity on TPC1 vs. TPC2

The following table summarizes the reported inhibitory concentrations of **cis-Ned19** and its stereoisomer trans-Ned19 on NAADP-induced  $\text{Ca}^{2+}$  release, which is primarily mediated by TPCs. Note that the potency can vary depending on the experimental system.

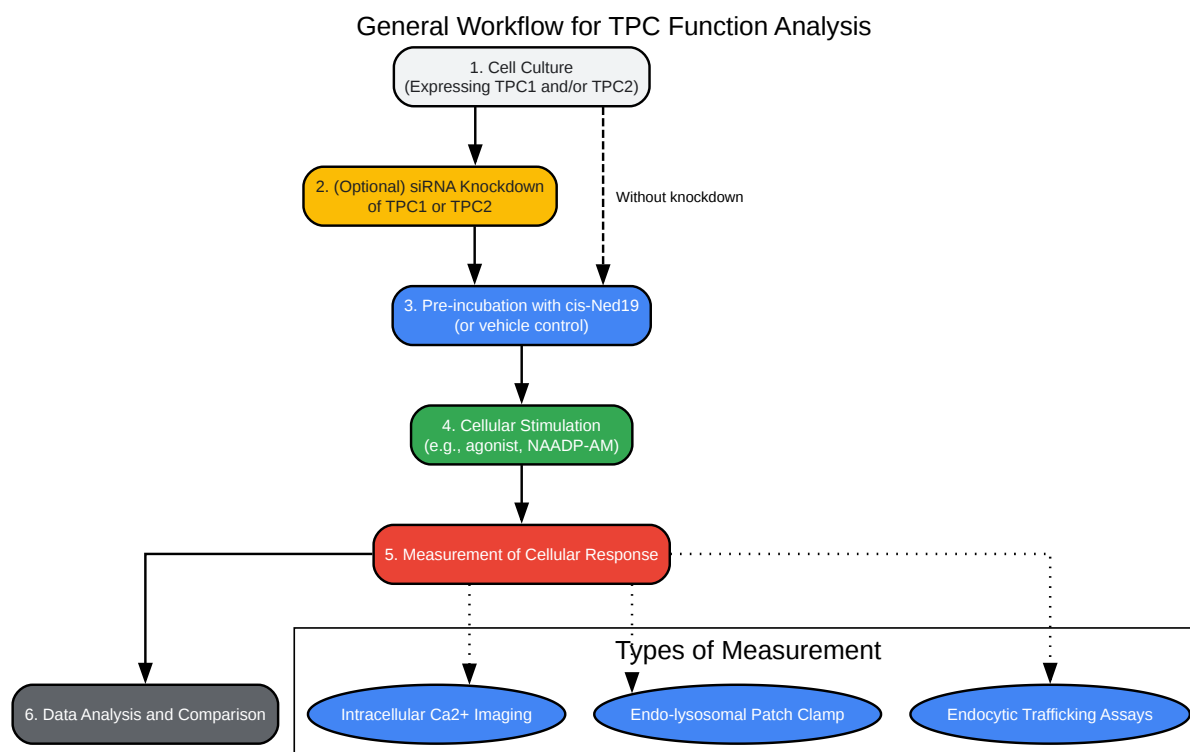
Compound	Target/System	IC50	Reference
cis-Ned19	NAADP-induced Ca <sup>2+</sup> release (sea urchin egg homogenate)	800 nM	
	Norepinephrine-induced [Ca <sup>2+</sup> ] <sub>i</sub> rise (rat aortic smooth muscle cells, TPC1-dependent)	2.7 μM	
trans-Ned19	NAADP-induced Ca <sup>2+</sup> release (sea urchin egg homogenate)	6 nM	
	Norepinephrine-induced [Ca <sup>2+</sup> ] <sub>i</sub> rise (rat aortic smooth muscle cells, TPC1-dependent)	8.9 μM	

Note: While trans-Ned19 is more potent in inhibiting NAADP-induced Ca<sup>2+</sup> release in sea urchin egg homogenates, **cis-Ned19** has been shown to be more effective in suppressing TPC1-mediated responses in mammalian vascular smooth muscle cells. This highlights the importance of empirical validation in the specific cellular context of interest.

## Experimental Protocols

Here, we provide detailed protocols for key experiments to investigate the differential functions of TPC1 and TPC2 using **cis-Ned19**.

## Experimental Workflow:



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A generalized workflow for investigating TPC function using **cis-Ned19**.

## Protocol 1: Intracellular Calcium Imaging

This protocol measures changes in cytosolic  $\text{Ca}^{2+}$  concentration in response to stimuli that activate TPCs.

Materials:

- Cells expressing TPC1 and/or TPC2
- Fluorescent  $\text{Ca}^{2+}$  indicator (e.g., Fura-2 AM, Fluo-4 AM)
- **cis-Ned19** (and trans-Ned19 as a control)
- NAADP-AM (cell-permeant NAADP analog) or other relevant agonist
- Balanced salt solution (e.g., HBSS)
- Fluorescence microscope or plate reader

Procedure:

- Cell Preparation: Seed cells on glass-bottom dishes or 96-well plates suitable for fluorescence imaging.
- Dye Loading: Incubate cells with a  $\text{Ca}^{2+}$  indicator (e.g., 2-5  $\mu\text{M}$  Fura-2 AM) in HBSS for 30-60 minutes at 37°C.
- Washing: Wash the cells twice with HBSS to remove excess dye.
- Inhibitor Incubation: Pre-incubate the cells with varying concentrations of **cis-Ned19** (e.g., 1-100  $\mu\text{M}$ ) or vehicle control (e.g., DMSO) for 20-30 minutes.
- Baseline Measurement: Record the baseline fluorescence for 1-2 minutes.
- Stimulation: Add the agonist (e.g., NAADP-AM or a specific receptor agonist) and continue recording the fluorescence signal for 5-10 minutes.
- Data Analysis: Calculate the change in fluorescence intensity or the ratio of emissions (for ratiometric dyes like Fura-2) over time. Compare the amplitude and kinetics of the  $\text{Ca}^{2+}$  response in **cis-Ned19**-treated cells versus control cells. To attribute the response to TPC1 or TPC2, this experiment should be performed in parallel with cells where TPC1 or TPC2 has been silenced using siRNA.

## Protocol 2: Endo-lysosomal Patch Clamp Electrophysiology

This advanced technique allows for the direct measurement of ion currents through TPCs in their native membrane.

Materials:

- Cells overexpressing the TPC isoform of interest
- Patch clamp rig with a low-noise amplifier
- Borosilicate glass capillaries for pipette fabrication
- Solutions:
  - Cytosolic-like solution (for the bath)
  - Lysosomal-like solution (for the pipette)
  - **cis-Ned19**
  - NAADP

Procedure:

- Lysosome Enlargement (optional but recommended): Treat cells with a vacuolating agent (e.g., Vacuolin-1) to enlarge endo-lysosomes, making them more accessible for patch clamping.
- Cell Lysis: Gently lyse the cells to release the enlarged endo-lysosomes.
- Patching: Using a fire-polished pipette filled with the lysosomal-like solution, form a high-resistance seal ( $G\Omega$  seal) with the membrane of an isolated endo-lysosome.
- Whole-lysosome Configuration: Apply a brief suction to rupture the membrane patch, achieving the whole-lysosome configuration.

- **Current Recording:** Record baseline currents.
- **Compound Application:** Perfuse the bath with the cytosolic-like solution containing NAADP to activate TPC currents. Subsequently, apply **cis-Ned19** to the bath to observe its inhibitory effect on the NAADP-induced currents.
- **Data Analysis:** Analyze the current-voltage (I-V) relationship and the percentage of current inhibition by **cis-Ned19**. Compare the inhibitory effects on TPC1 versus TPC2 currents.

## Protocol 3: Endocytic Trafficking Assay

This protocol assesses the role of TPC1 and TPC2 in endocytic trafficking pathways, which can be differentially affected by the loss of TPC function.

Materials:

- Cells expressing TPC1 and/or TPC2
- Fluorescently labeled cargo (e.g., fluorescent dextran, EGF-Alexa Fluor, Cholera Toxin Subunit B-FITC)
- **cis-Ned19**
- Fixative (e.g., 4% paraformaldehyde)
- Mounting medium with DAPI
- Confocal microscope

Procedure:

- **Inhibitor Treatment:** Pre-incubate cells with **cis-Ned19** or vehicle control for 30 minutes.
- **Cargo Internalization:** Add the fluorescently labeled cargo to the medium and incubate for a specific time (e.g., 15-60 minutes) to allow for internalization.
- **Washing:** Wash the cells thoroughly with cold PBS to remove non-internalized cargo.

- **Chase (optional):** For pulse-chase experiments, incubate the cells in cargo-free medium for various time points to follow the trafficking of the internalized cargo through different endosomal compartments.
- **Fixation and Staining:** Fix the cells, and if necessary, permeabilize and stain for specific endosomal markers (e.g., EEA1 for early endosomes, LAMP1 for lysosomes). Counterstain nuclei with DAPI.
- **Imaging and Analysis:** Acquire images using a confocal microscope. Quantify the colocalization of the fluorescent cargo with endosomal markers or the overall intracellular distribution of the cargo. Compare the trafficking phenotype in **cis-Ned19**-treated cells with control cells and with cells lacking TPC1 or TPC2.

## Conclusion

**cis-Ned19** is a powerful tool for dissecting the distinct physiological roles of TPC1 and TPC2. By employing the protocols outlined above, researchers can effectively investigate the differential involvement of these two important ion channels in NAADP-mediated signaling, ion homeostasis, and endo-lysosomal trafficking. The strategic use of **cis-Ned19**, in conjunction with molecular techniques such as siRNA-mediated knockdown, will continue to advance our understanding of TPC biology and their potential as therapeutic targets.

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